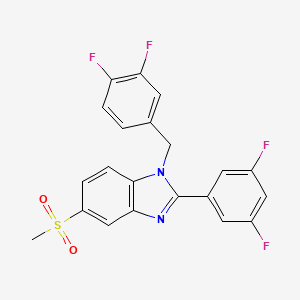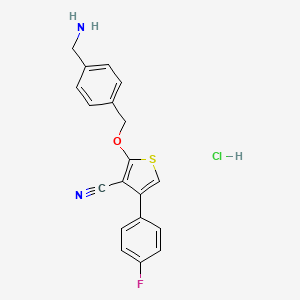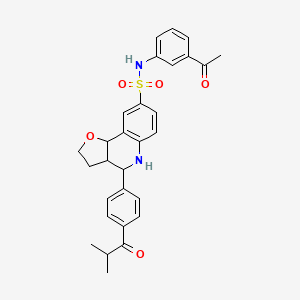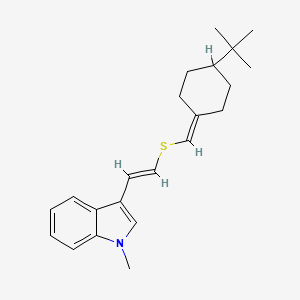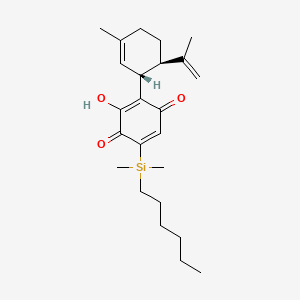
Nlrp3-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nlrp3-IN-23 is a small molecule inhibitor specifically targeting the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate for conditions such as arthritis, Alzheimer’s disease, and inflammatory bowel disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-23 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions are intermediates that are further functionalized to yield this compound. Each step is designed to introduce or modify specific functional groups, ultimately leading to the final compound .
Scientific Research Applications
Nlrp3-IN-23 has a wide range of scientific research applications, including:
Mechanism of Action
Nlrp3-IN-23 exerts its effects by specifically binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation . The molecular targets and pathways involved include the NLRP3 protein, the adaptor protein ASC, and caspase-1 .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Nlrp3-IN-23 in their ability to inhibit the NLRP3 inflammasome, including:
MCC950: A well-known NLRP3 inhibitor that blocks inflammasome activation by preventing NLRP3 oligomerization.
CY-09: Another NLRP3 inhibitor that targets the ATPase activity of NLRP3.
OLT1177: A small molecule inhibitor that disrupts the interaction between NLRP3 and ASC.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein, making it a highly effective inhibitor with minimal off-target effects. Its distinct mechanism of action and favorable pharmacokinetic properties further enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C24H36O3Si |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
5-[hexyl(dimethyl)silyl]-3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H36O3Si/c1-7-8-9-10-13-28(5,6)21-15-20(25)22(24(27)23(21)26)19-14-17(4)11-12-18(19)16(2)3/h14-15,18-19,27H,2,7-13H2,1,3-6H3/t18-,19+/m0/s1 |
InChI Key |
SNVAGKYEGBHMCI-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCC[Si](C)(C)C1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
Canonical SMILES |
CCCCCC[Si](C)(C)C1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


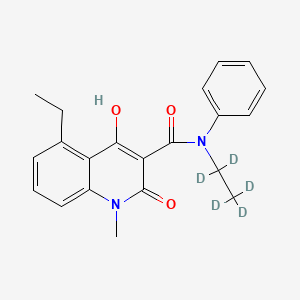
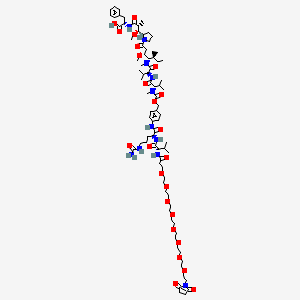
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
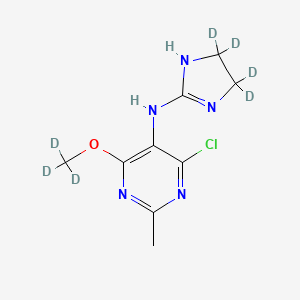


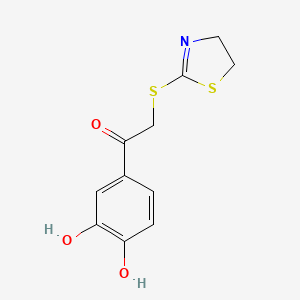
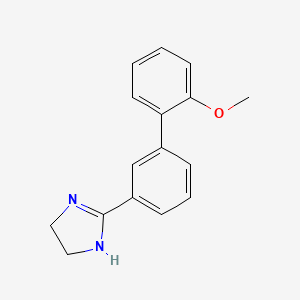
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)

